(4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
Description
(4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic small molecule characterized by a methanone core bridging a 4-isopropoxyphenyl group and a 4-(thiophen-3-yl)-substituted piperidine ring.
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(2)22-18-5-3-16(4-6-18)19(21)20-10-7-15(8-11-20)17-9-12-23-13-17/h3-6,9,12-15H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTRXVKDKJSKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core piperidinyl structure. This can be achieved through the reaction of thiophene with appropriate reagents to form the thiophenylpiperidinyl group. Subsequently, the isopropoxyphenyl group is introduced through a series of reactions involving isopropanol and phenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
(4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity that could be explored for therapeutic purposes.
Medicine: : Potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: : Applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which (4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a pharmaceutical application, it might bind to a particular receptor or enzyme, leading to a cascade of biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Piperidinyl Methanone Derivatives
Piperidinyl methanones are a versatile scaffold in medicinal chemistry. Key analogues include:
(a) 4PP Series ()
Compounds like (4-(4-(t-Butyl)phenyl)piperidin-1-yl)(cyclohexyl)methanone (4PP-6) and (4-phenylpiperidin-1-yl)(piperidin-1-yl)methanone (4PP-12) share the methanone-piperidine backbone but differ in substituents. For example:
- 4PP-6 features a bulky t-butylphenyl group, increasing steric hindrance and lipophilicity (LogP ~5.2), which may enhance antimycobacterial activity .
- 4PP-12 incorporates a piperidinyl group instead of thiophene, reducing aromatic interactions but improving solubility.
(b) Thiophen-3-yl Methanones ()
Compounds such as (4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidin-1-yl)(thiophen-3-yl)methanone (S594-0382) and (3-{5-[(benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}piperidin-1-yl)(thiophen-3-yl)methanone (S426-0910) exhibit thiophene moieties linked to piperidine via methanone.
Thiophene-Containing Analogues
Thiophene is a critical pharmacophore in several drug classes:
- Raloxifene Derivatives (): Compounds like (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone hydrochloride (raloxifene HCl) utilize a benzothiophene core for selective estrogen receptor modulation (SERM). The piperidinyl ethoxy group enhances bioavailability, contrasting with the target compound’s isopropoxy group .
- 11β-HSD1 Inhibitors (): Methanone derivatives with thiophen-3-yl groups, such as 4,A-disubstituted piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone, inhibit 11β-HSD1, a target in metabolic disorders. The target compound’s isopropoxy group may similarly influence enzyme binding .
Physicochemical and Pharmacokinetic Properties
Key Properties Comparison
*Estimated based on structural similarity.
The target compound’s isopropoxy group likely increases LogP compared to methoxy or hydroxy substituents (e.g., raloxifene), balancing lipophilicity and solubility. Thiophene’s electron-rich nature may enhance binding to aromatic residues in enzymes or receptors.
Biological Activity
The compound (4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone , often referred to in the literature as a piperidine derivative, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring attached to both an isopropoxyphenyl group and a thiophen-3-yl moiety. This unique structure is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.
Research indicates that compounds similar to This compound may act as inhibitors of specific enzymes and receptors. For instance, some studies have highlighted their role in inhibiting 11β-hydroxysteroid dehydrogenase type 1 , which is crucial for regulating cortisol levels in metabolic disorders like obesity and type 2 diabetes .
Pharmacological Effects
- Metabolic Disorders : The compound has shown promise in treating conditions associated with metabolic syndrome, including insulin resistance and hypertension .
- CNS Disorders : Preliminary findings suggest that it may also be beneficial for neurodegenerative diseases such as Alzheimer's disease, potentially improving cognitive function .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant biological activity. For example, compounds with similar piperidine structures have been tested for their inhibitory effects on various enzymes, showing IC50 values in the nanomolar range .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound A | 700 | 17β-HSD Type 3 |
| Compound B | 900 | 17β-HSD Type 1 |
Case Studies
A notable study examined the effects of a related piperidine derivative on a human cell line, where it was found to decrease the secretion of inflammatory cytokines significantly. This suggests potential applications in treating inflammatory conditions .
Another case involved the evaluation of the compound's effects on cancer cell lines, where it exhibited cytotoxic properties with a GI50 of approximately 10 nM against leukemia cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
